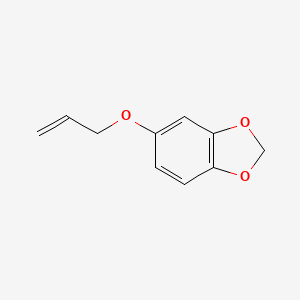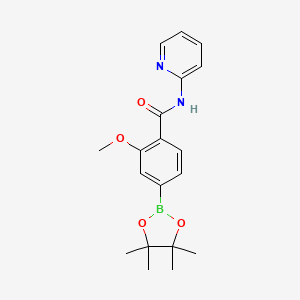
4-(2-(Methylsulfinyl)phenyl)piperidine
Vue d'ensemble
Description
4-(2-(Methylsulfinyl)phenyl)piperidine is a heterocyclic compound that belongs to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylsulfinylphenyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfinyl)phenyl)piperidine typically involves the reaction of 2-methylsulfinylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction time. These methods provide efficient and scalable routes for the synthesis of various piperidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-(Methylsulfinyl)phenyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 4-(2-Methylsulfonylphenyl)piperidine.
Reduction: 4-(2-Methylthiophenyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-(Methylsulfinyl)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Piperidine derivatives are known for their therapeutic properties, including anticancer, antihypertensive, and antimicrobial activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 4-(2-(Methylsulfinyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, piperidine derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring with one nitrogen atom.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
N-(Piperidine-4-yl)benzamide: Investigated for their effects against cancer cells
Uniqueness: 4-(2-(Methylsulfinyl)phenyl)piperidine is unique due to the presence of the 2-methylsulfinylphenyl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in synthetic applications .
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
4-(2-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
Clé InChI |
GETHXZBPJVUSBH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=CC=C1C2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine](/img/structure/B8704122.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)








